molecular formula C16H18N4OS B2439692 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide CAS No. 1788532-86-4

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide

Cat. No.: B2439692
CAS No.: 1788532-86-4
M. Wt: 314.41
InChI Key: GSXBMQSUQJSKCL-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates the 1H-imidazo[1,2-b]pyrazole heterocyclic system, which is recognized as a privileged scaffold in pharmaceutical research . This core structure is considered a potential non-classical isostere of indole, often implemented to improve the aqueous solubility and metabolic stability of drug candidates . The imidazo[1,2-b]pyrazole scaffold is associated with a wide range of biological activities, as documented in scientific literature, including antimicrobial, anticancer, and anti-inflammatory properties . The compound's molecular framework allows for further selective functionalization, making it a versatile intermediate for constructing diverse chemical libraries for biological screening . Researchers can employ advanced synthetic techniques, including selective magnesiation and cross-coupling reactions, to derivatize this core structure and explore its structure-activity relationships . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-2-22-14-6-4-3-5-13(14)16(21)17-9-10-19-11-12-20-15(19)7-8-18-20/h3-8,11-12H,2,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXBMQSUQJSKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide typically involves multiple steps:

    Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide group is typically introduced through an amide coupling reaction, using reagents like carbodiimides (e.g., DCC) or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyrazole ring or the benzamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially if electron-withdrawing groups are present on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced imidazo[1,2-b]pyrazole derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Biology and Medicine

In biological and medicinal research, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The imidazo[1,2-b]pyrazole moiety is known to bind to various protein targets, potentially modulating their activity. The benzamide group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide: Lacks the ethylthio group, which may affect its reactivity and biological activity.

    2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine: A simpler structure that may have different pharmacokinetic properties.

    N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)benzamide: Similar but with a methylthio group instead of an ethylthio group, which could influence its chemical and biological properties.

Uniqueness

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide is unique due to the combination of its imidazo[1,2-b]pyrazole core and the ethylthio-substituted benzamide group. This combination may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Structural Overview

The compound features a complex structure that combines an imidazo[1,2-b]pyrazole moiety with an ethylthio benzamide group. This unique combination enhances its reactivity and biological properties.

Feature Description
Molecular Formula C15H18N4S
Molecular Weight 286.39 g/mol
Key Functional Groups Imidazo[1,2-b]pyrazole, Ethylthio, Benzamide

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole scaffold is known for its ability to modulate enzyme activity and influence signal transduction pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, thereby altering cellular responses.
  • Receptor Interaction : It could bind to receptors, affecting downstream signaling cascades critical in various diseases.

Biological Activity and Efficacy

Research has indicated that this compound exhibits promising biological activity against several disease models:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific oncogenic pathways. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo.
  • Antimicrobial Properties : There is emerging evidence that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

1. Anticancer Studies

A study focusing on the imidazo[1,2-b]pyrazole derivatives demonstrated that compounds with similar scaffolds effectively inhibited cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism was linked to apoptosis induction and cell cycle arrest.

2. Antimicrobial Efficacy

Another research effort explored the antimicrobial properties of related benzamide derivatives. Results indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a potential role in developing new antibiotics.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of imidazo[1,2-b]pyrazole derivatives. For example:

  • Structure-Activity Relationship (SAR) : Modifications at the ethylthio position have been shown to influence the potency and selectivity of the compounds against specific biological targets.
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of these compounds, showing promising results in tumor growth inhibition.

Q & A

Q. SAR Table :

AnalogR-groupIC₅₀ (μM)
Parent-S-C₂H₅0.8
Methylthio-S-CH₃1.2
Sulfone-SO₂-C₂H₅0.4

Basic: How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein melting shifts after compound treatment .
  • Immunoprecipitation (IP) : Use biotinylated probes to pull down compound-bound proteins for MS identification .

Advanced Confounders : Account for endogenous thiols (e.g., glutathione) that may quench reactive intermediates .

Advanced: What strategies address poor aqueous solubility in vitro?

  • Co-solvents : Use DMSO (≤0.1%) with cyclodextrins (e.g., HP-β-CD) to maintain solubility without cytotoxicity .
  • Salt formation : Synthesize hydrochloride salt via HCl/EtOH recrystallization to enhance polarity .
  • Nanoformulation : Prepare liposomal dispersions (size: 100–150 nm, PDI <0.2) using thin-film hydration .

Contradiction Alert : Solubility enhancers (e.g., Cremophor EL) may interfere with certain assays (e.g., membrane potential dyes); include vehicle controls .

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